molecular formula C19H25N2+ B14651594 1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium CAS No. 52295-76-8

1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium

Cat. No.: B14651594
CAS No.: 52295-76-8
M. Wt: 281.4 g/mol
InChI Key: IYHBWNQCPHLIFZ-UHFFFAOYSA-O
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Description

1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its unique structure, which combines the indole moiety with a quinolizine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium typically involves the construction of the indole and quinolizine rings followed by their fusion. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The quinolizine ring can be constructed through a series of cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets .

Properties

CAS No.

52295-76-8

Molecular Formula

C19H25N2+

Molecular Weight

281.4 g/mol

IUPAC Name

1-butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium

InChI

InChI=1S/C19H24N2/c1-2-3-7-14-8-6-12-21-13-11-16-15-9-4-5-10-17(15)20-18(16)19(14)21/h4-5,9-10,14H,2-3,6-8,11-13H2,1H3/p+1

InChI Key

IYHBWNQCPHLIFZ-UHFFFAOYSA-O

Canonical SMILES

CCCCC1CCC[N+]2=C1C3=C(CC2)C4=CC=CC=C4N3

Origin of Product

United States

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